Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate
Description
Properties
Molecular Formula |
C10H19NO5 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14) |
InChI Key |
QADKCSNOHBWQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate typically involves the esterification of the corresponding amino acid with methanol in the presence of a suitable catalyst. One common method involves the reaction of the amino acid with methanol and trimethylchlorosilane at room temperature, which results in the formation of the methyl ester . The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This property makes it valuable in multi-step organic synthesis, where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Limitations and Need for Further Evidence
The absence of peer-reviewed data specific to Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate in the provided evidence precludes a rigorous, evidence-backed comparison. For instance:
- No spectral data (e.g., NMR, IR) or synthetic protocols for the target compound are available in the provided material.
- The evidence instead details a phenyl-substituted ethyl ester with unrelated applications (e.g., polymer chemistry vs. pharmaceutical intermediates).
Biological Activity
Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate (commonly referred to as M4) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
- Molecular Formula : C₁₀H₁₉N₁O₅
- Molar Mass : 233.26 g/mol
- CAS Number : 1658460-63-9
The compound features a tert-butoxycarbonyl (Boc) group, which is often used to protect amines during synthesis, enhancing the compound's stability and reactivity in biological contexts.
M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase. These enzymes play critical roles in the pathophysiology of Alzheimer's disease by facilitating amyloid-beta peptide aggregation and cholinergic dysfunction. The inhibition of these pathways suggests that M4 could potentially mitigate neurodegeneration associated with Alzheimer's disease.
- In Vitro Studies : M4 demonstrated a moderate protective effect on astrocyte cells against amyloid-beta-induced toxicity. This was evidenced by reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals in treated cell cultures, indicating a decrease in oxidative stress and inflammation .
- In Vivo Studies : In animal models, specifically scopolamine-induced models mimicking Alzheimer's pathology, M4 treatment resulted in a reduction of amyloid plaques compared to untreated groups. However, it was noted that the bioavailability of M4 in the brain tissue was a limiting factor for its efficacy .
Anti-inflammatory and Antioxidant Activities
Recent studies have highlighted the anti-inflammatory and antioxidant properties of related compounds with similar structures. For instance, certain tert-butoxycarbonyl derivatives showed significant inhibition of inflammatory markers and free radical formation, suggesting that M4 may possess similar activities .
Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of M4 found that it significantly reduced amyloid-beta levels in treated astrocytes compared to control groups. The results indicated a decrease in oxidative stress markers such as malondialdehyde (MDA) and an increase in glutathione (GSH), which are critical for cellular defense against oxidative damage .
Study 2: Comparative Analysis with Galantamine
In comparative studies with galantamine, another well-known acetylcholinesterase inhibitor, M4 exhibited similar effects on reducing amyloid plaque deposition but was less effective overall due to lower brain bioavailability. This highlights the potential for structural modifications to enhance its therapeutic profile .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for preparing Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate?
This compound is typically synthesized via esterification and Boc-protection strategies. A standard approach involves reacting a hydroxylated amino acid precursor (e.g., 4-amino-2-hydroxybutanoic acid) with methyl chloroformate under basic conditions to form the methyl ester, followed by Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP . Alternative routes may employ Michael addition or carbodiimide-mediated coupling to introduce the tert-butoxycarbonyl group while preserving the hydroxyl functionality .
Advanced: How can reaction conditions be optimized to mitigate steric hindrance during Boc-protection?
Steric hindrance from the bulky tert-butyl group can reduce reaction efficiency. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalyst tuning : DMAP or HOBt improves activation of the carbonyl group for Boc incorporation .
- Temperature control : Reactions at 0–4°C minimize side reactions, while gradual warming ensures completion .
Advanced characterization via NMR kinetics can monitor real-time progress and identify bottlenecks .
Basic: What analytical methods are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms esterification (δ ~3.7 ppm for methyl ester) and Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (Boc C-O) validate functional groups .
- Mass spectrometry : ESI-MS provides molecular weight confirmation (e.g., [M+H]⁺ = 234.25 for C₁₀H₁₉NO₅) .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies in splitting patterns may arise from rotameric equilibria or hydrogen bonding involving the hydroxyl group. Strategies include:
- Variable-temperature NMR : Identifies dynamic exchange processes by observing coalescence of peaks at elevated temperatures.
- Deuterium exchange : Adding D₂O quenches hydroxyl protons, simplifying spectra .
- Computational modeling : DFT calculations predict preferred conformers and verify experimental data .
Basic: What are the primary research applications of this compound?
It serves as a key intermediate in:
- Peptide synthesis : The Boc group protects amines during solid-phase peptide synthesis (SPPS) .
- Drug discovery : Hydroxyl and ester groups enable derivatization for bioactive molecules (e.g., protease inhibitors) .
Advanced: How can structural analogs of this compound be designed for targeting specific enzymes?
Rational design involves:
- Functional group substitution : Replacing the hydroxyl with a fluorinated group (e.g., as in Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate ) to modulate enzyme binding.
- Stereochemical control : Enantioselective synthesis (e.g., using chiral catalysts) to optimize interactions with chiral enzyme pockets .
- Molecular docking : In silico screening predicts binding affinities before synthesis .
Basic: What safety precautions are required when handling this compound?
- Hazard statements : H302 (harmful if swallowed).
- Protective measures : Use gloves, goggles, and fume hoods. Avoid inhalation of dust .
- Storage : Store at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the ester group .
Advanced: How can stability studies inform long-term storage protocols?
- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., Boc deprotection or ester hydrolysis).
- HPLC monitoring : Quantifies degradation products over time; optimal pH for storage is 6–7 .
- Lyophilization : Enhances stability by removing water, critical for hygroscopic intermediates .
Basic: What role does the tert-butoxycarbonyl (Boc) group play in synthesis?
The Boc group:
- Protects amines : Prevents undesired reactions during multi-step syntheses.
- Facilitates purification : Enhances solubility in organic solvents, simplifying chromatography .
- Enables selective deprotection : Removed under mild acidic conditions (e.g., TFA) without affecting esters .
Advanced: How can mechanistic studies improve the efficiency of Boc-deprotection?
- Kinetic profiling : Compare deprotection rates in TFA vs. HCl/dioxane to identify optimal conditions.
- Byproduct analysis : Monitor formation of tert-butyl cations (via LC-MS) to minimize side reactions.
- Microwave-assisted deprotection : Reduces reaction time and improves yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
